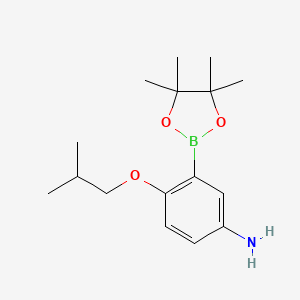
4-(2-Methylpropoxy)-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
描述
4-(2-Methylpropoxy)-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is an organic compound that features a boronic ester group and an aniline moiety. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.
属性
IUPAC Name |
4-(2-methylpropoxy)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26BNO3/c1-11(2)10-19-14-8-7-12(18)9-13(14)17-20-15(3,4)16(5,6)21-17/h7-9,11H,10,18H2,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSNJARBPXLQDGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)N)OCC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26BNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methylpropoxy)-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline typically involves the coupling of an appropriate boronic acid or ester with an aniline derivative. One common method is the Suzuki-Miyaura cross-coupling reaction, which uses palladium catalysts and base under mild conditions to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to introduce the tert-butoxycarbonyl group into various organic compounds, providing a more sustainable and scalable approach .
化学反应分析
Types of Reactions
4-(2-Methylpropoxy)-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline can undergo several types of chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form boronic acids.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The aniline moiety can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Catalytic hydrogenation or metal hydrides.
Substitution: Halogenating agents or nitrating agents under acidic conditions.
Major Products
Oxidation: Boronic acids.
Reduction: Amines.
Substitution: Halogenated or nitrated aniline derivatives.
科学研究应用
4-(2-Methylpropoxy)-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in cross-coupling reactions.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of advanced materials and specialty chemicals.
作用机制
The mechanism of action of 4-(2-Methylpropoxy)-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline involves its interaction with molecular targets through its boronic ester and aniline functionalities. These interactions can modulate biological pathways and enzyme activities, making it a valuable compound in medicinal chemistry .
相似化合物的比较
Similar Compounds
- 4-(2-Methylpropoxy)-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenol
- 4-(2-Methylpropoxy)-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid
Uniqueness
4-(2-Methylpropoxy)-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is unique due to its combination of boronic ester and aniline moieties, which confer distinct reactivity and potential for diverse applications in synthesis and medicinal chemistry .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


